4-Tributylstannyl-3,6-dihydro-2H-pyran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBQTZZZCVCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623911 | |
| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535924-69-7 | |
| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Tributylstannyl-3,6-dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the organometallic compound 4-tributylstannyl-3,6-dihydro-2H-pyran. In the absence of direct experimental spectra in publicly available literature, this document serves as an expert-driven resource, synthesizing data from analogous structures and foundational NMR principles to offer a reliable spectral forecast. This guide is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds, which hold potential in synthetic organic chemistry and drug discovery as versatile intermediates.
Introduction: The Structural Significance and Spectroscopic Challenge
This compound is a unique molecule that combines the structural features of a dihydropyran ring and a tributylstannyl group. The dihydropyran motif is a prevalent scaffold in numerous natural products and pharmacologically active molecules. The tributylstannyl moiety serves as a highly versatile functional group in organic synthesis, most notably in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds.
The precise characterization of such molecules is paramount for their effective use. NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. This guide addresses the critical need for reliable NMR data for this compound by providing a comprehensive, predicted spectral analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as chloroform-d (CDCl₃) is detailed below. The predictions are based on the analysis of the parent 3,4-dihydro-2H-pyran and known chemical shifts for tributyltin moieties.[1] The presence of the tin atom, with its NMR-active isotopes (¹¹⁷Sn and ¹¹⁹Sn), is expected to introduce satellite peaks for adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 (2H) | ~ 4.0 - 4.2 | m | - |
| H-3 (2H) | ~ 2.2 - 2.4 | m | - |
| H-5 (1H) | ~ 5.8 - 6.0 | m | - |
| H-6 (2H) | ~ 3.6 - 3.8 | m | - |
| Sn-CH₂- (6H) | ~ 0.8 - 1.0 | t | ³J(H,H) ≈ 7.3 |
| -CH₂- (6H) | ~ 1.4 - 1.6 | sextet | ³J(H,H) ≈ 7.3 |
| -CH₂- (6H) | ~ 1.2 - 1.4 | m | - |
| -CH₃ (9H) | ~ 0.9 | t | ³J(H,H) ≈ 7.3 |
Justification of Predicted ¹H Chemical Shifts and Multiplicities:
-
Dihydropyran Ring Protons (H-2, H-3, H-5, H-6): The chemical shifts for the parent 3,4-dihydro-2H-pyran provide a baseline.[1] The protons on the double bond (H-5) are expected to be the most downfield in the ring system. The allylic protons (H-3 and H-6) will be slightly deshielded. The protons adjacent to the oxygen (H-2) will also be downfield due to the electronegativity of the oxygen atom. The tributylstannyl group at the 4-position is expected to have a modest shielding effect on the adjacent vinylic proton (H-5) and a smaller effect on the allylic protons (H-3). The multiplicities are predicted as multiplets (m) due to complex spin-spin coupling between the non-equivalent protons of the dihydropyran ring.
-
Tributylstannyl Group Protons: The chemical shifts of the butyl groups are well-established for tributyltin compounds.[2] The terminal methyl protons are the most shielded. The methylene groups will appear in the typical aliphatic region, with the methylene group directly attached to the tin atom being the most downfield of the butyl chain protons. The characteristic triplet for the terminal methyl group and the triplet for the alpha-methylene group arise from coupling with the adjacent methylene protons. The internal methylene groups will exhibit more complex splitting patterns.
-
Tin Satellites: Due to the presence of the spin-½ nuclei ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.58% abundance), satellite peaks flanking the main proton signals of the adjacent methylene groups are anticipated. The two-bond tin-proton coupling constants (²J(Sn,H)) are typically in the range of 50 Hz.[3]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound is presented below. The predictions are based on the known spectrum of 3,4-dihydro-2H-pyran and typical values for tributyltin compounds.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 65 - 67 |
| C-3 | ~ 25 - 28 |
| C-4 | ~ 110 - 115 |
| C-5 | ~ 135 - 140 |
| C-6 | ~ 68 - 70 |
| Sn-CH₂- | ~ 9 - 11 |
| -CH₂- | ~ 29 - 31 |
| -CH₂- | ~ 27 - 29 |
| -CH₃ | ~ 13 - 15 |
Justification of Predicted ¹³C Chemical Shifts:
-
Dihydropyran Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon directly attached to the oxygen (C-2 and C-6) will be the most deshielded in the aliphatic region of the ring. The olefinic carbons (C-4 and C-5) will appear in the downfield region typical for sp² hybridized carbons. The tributylstannyl group will have a significant effect on the chemical shift of the carbon it is attached to (C-4), generally causing a downfield shift compared to a proton.
-
Tributylstannyl Group Carbons: The chemical shifts for the butyl carbons in tributyltin compounds are well-documented.[4] The carbon directly bonded to the tin atom (Sn-CH₂) is the most shielded among the butyl carbons. The other methylene carbons and the terminal methyl carbon will appear at their characteristic chemical shifts.
-
Tin-Carbon Coupling: One-bond tin-carbon coupling constants (¹J(Sn,C)) are typically large, in the range of 330-390 Hz for four-coordinated tributyltin compounds.[4] These couplings can be a valuable tool for confirming the assignment of the carbon directly attached to the tin atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5][6]
-
Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.[7]
-
Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
4.2. NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) should be used to ensure all carbon signals are observed.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be required depending on the sample concentration.
-
Visualization of Molecular Structure and Key Correlations
The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment.
Sources
- 1. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum [chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
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- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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- 7. organomation.com [organomation.com]
Guide to the Stability and Storage of 4-Tributylstannyl-3,6-dihydro-2H-pyran
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Sensitivity of a Key Building Block
4-Tributylstannyl-3,6-dihydro-2H-pyran is a valuable organometallic reagent, primarily utilized as a versatile building block in synthetic organic chemistry. Its unique structure, combining a vinylstannane moiety with a dihydropyran ring, makes it a key precursor for introducing the dihydropyran scaffold into complex molecules through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[1][2] This functionality is of significant interest to drug development professionals, as the dihydropyran core is present in numerous biologically active natural products and pharmaceutical agents.
However, the synthetic power of this reagent is intrinsically linked to its chemical sensitivity. Organotin compounds, as a class, are known for their toxicity and specific reactivity, which necessitates careful handling and storage to ensure experimental success, user safety, and reagent integrity.[3][4] This guide provides a comprehensive overview of the stability profile of this compound, detailing the primary degradation pathways and establishing field-proven protocols for its optimal storage and handling.
Chemical Identity and Physicochemical Properties
A foundational understanding of the reagent's properties is critical for its proper management in a laboratory setting.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 4-(Tributylstannyl)-3,6-dihydropyran |
| Molecular Formula | C₁₇H₃₄OSn |
| Molecular Weight | 389.16 g/mol |
| Appearance | Typically a colorless to yellow oil or liquid |
| Key Functional Groups | Vinylstannane, Dihydropyran (enol ether) |
The Stability Profile: Understanding Degradation Pathways
The stability of this compound is governed by the reactivity of its two core components: the tributyltin group attached to a double bond (a vinylstannane) and the dihydropyran ring. Degradation compromises the reagent's purity, leading to the formation of impurities that can complicate reactions and purification processes.
Primary Factors Influencing Stability
-
Moisture (Hydrolysis): This is a critical factor. While many tetraalkyltin compounds are relatively resistant to neutral water, the tin-carbon bond can be susceptible to hydrolytic cleavage, particularly in the presence of acidic or basic catalysts.[5][6][7] Exposure to moisture can lead to the gradual formation of inactive and difficult-to-remove tin hydroxide or oxide byproducts, such as bis(tributyltin) oxide (TBTO).[6][7][8] The Safety Data Sheet (SDS) for similar organotin compounds explicitly warns against exposure to moisture.[9]
-
Air (Oxidation): The dihydropyran ring, which contains an enol ether moiety, can be susceptible to oxidation. Furthermore, 4H-pyran, a related structure, is known to be unstable in the presence of air.[10] While the 2H-dihydropyran is generally more stable, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to oxidative degradation or polymerization.
-
Light (Photodegradation): Tributyltin (TBT) compounds are known to undergo degradation upon exposure to UV light.[11][12] This process involves the cleavage of the tin-carbon bonds, generating dibutyltin (DBT), monobutyltin (MBT), and eventually inorganic tin species.[12][13] This photolytic instability makes protection from light a mandatory storage requirement.
Visualizing Key Degradation Pathways
The following diagram illustrates the two most probable degradation routes for this compound: hydrolysis and photodegradation.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount for preserving the reagent's integrity and ensuring operator safety. Organotin compounds are classified as toxic, and appropriate precautions must be taken at all times.[3][9]
Optimal Storage Conditions
The following conditions are recommended based on the compound's stability profile and supplier safety data.[9][14]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and minimizes contact with atmospheric moisture. |
| Light | Amber vial or opaque container, stored in the dark | Protects against photolytic cleavage of the tin-carbon bonds.[11][12] |
| Container | Tightly sealed, chemically resistant glass (e.g., borosilicate) with a secure cap. | Prevents leakage and contamination from moisture and air.[9][14][15] |
| Moisture | Store in a dry environment (e.g., desiccator for long-term storage). | Minimizes the risk of hydrolysis of the tin-carbon bond.[9] |
Protocol for Safe Handling and Aliquoting
This workflow minimizes exposure to atmospheric contaminants and ensures the integrity of the bulk material.
Caption: Recommended workflow for handling air- and moisture-sensitive reagents.
Step-by-Step Methodology:
-
Preparation: Before retrieving the reagent, ensure a dry, inert atmosphere workspace is ready (e.g., a glovebox or a well-purged Schlenk line). All glassware and syringes must be oven-dried and cooled under an inert atmosphere.
-
Equilibration: Remove the sealed container from the refrigerator. Crucially, allow the container to warm completely to ambient temperature before opening. This prevents atmospheric moisture from condensing on the cold surfaces and contaminating the reagent.
-
Inert Transfer: Once equilibrated, transfer the container into the glovebox or connect it to the Schlenk line. Open the cap under a positive pressure of argon or nitrogen.
-
Aliquoting: Using a dry, inert gas-flushed syringe, carefully withdraw the desired volume of the reagent.
-
Resealing: Before removing the primary container from the inert environment, flush the headspace with fresh inert gas and securely reseal the cap. Parafilm or Teflon tape can be used for an extra layer of protection.
-
Storage: Promptly return the main container to refrigerated (2-8 °C) storage.
Quality Assessment and Troubleshooting
Regularly assessing the quality of the reagent, especially for older batches or those that may have been inadvertently exposed to air, is a self-validating practice that prevents failed experiments.
-
Visual Inspection: Signs of degradation include a significant change in color (e.g., from colorless to dark yellow or brown), increased viscosity, or the formation of a white precipitate (often tin oxides).
-
¹H and ¹¹⁹Sn NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most reliable method for assessing purity.
-
In ¹H NMR, the appearance of new signals, particularly a broad peak around 1-2 ppm (indicative of water) or the disappearance of the characteristic vinylic proton signals, suggests degradation. The presence of signals corresponding to 3,4-dihydro-2H-pyran would indicate protodestannylation has occurred.
-
¹¹⁹Sn NMR is highly sensitive to the chemical environment of the tin atom. The appearance of multiple signals where only one is expected is a clear indicator of decomposition into various tin-containing byproducts.
-
Conclusion
This compound is a potent synthetic tool whose efficacy is directly tied to its purity. Its stability is primarily challenged by moisture, light, and atmospheric oxygen. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, refrigeration under a dry, inert atmosphere and complete protection from light—researchers can ensure the long-term viability of this reagent. These practices not only preserve the chemical integrity of the compound, leading to more reliable and reproducible experimental outcomes, but also mitigate the health risks associated with handling toxic organotin compounds.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from a representative organotin compound SDS.[9]
-
Benchchem. (n.d.). Safety and handling precautions for organotin compounds. Retrieved from Benchchem.[14]
-
Cochran, J. et al. (2002). Alkyl and Acyl Substituted Vinylstannanes: Synthesis and Reactivity in Electrophilic Substitution Reactions. Synthetic Communications, 32(5), 885-902.[16]
-
Eawag-BBD. (2025). Tri-n-butyltin Degradation Pathway Map. Retrieved from the University of Minnesota Biocatalysis/Biodegradation Database.[13]
-
INCHEM. (1990). Environmental Health Criteria 116: Tributyltin compounds. Retrieved from the International Programme on Chemical Safety.[12]
-
National Center for Biotechnology Information. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. PubMed.[11]
-
Sardon, H. et al. (2016). Hydrolysis of Organotin Compounds at High Concentration. PDF available via ResearchGate.[5]
-
Singh, A. et al. (2011). Direct Hydrolysis of Hydrated Organotin Cations. ACS Publications.[7]
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved from Wikipedia.[6]
-
Wikipedia. (n.d.). Pyran. Retrieved from Wikipedia.[10]
-
Organic Syntheses. (2023). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from orgsyn.org.[1]
-
Organic Chemistry Portal. (2007). A Practical One-Pot Synthesis of Vinylstannanes from Ketones. Retrieved from organic-chemistry.org.[2]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC Stacks.[3]
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REWE Group. (n.d.). DETOX Program Fact Sheet – Organotin Compounds. Retrieved from REWE Group.[4]
-
Loba Chemie. (2016). Dibutyltin Oxide for Synthesis MSDS.[15]
-
RJPBCS. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[8]
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- 16. jjcweb.jjay.cuny.edu [jjcweb.jjay.cuny.edu]
Methodological & Application
Application Notes & Protocols: Synthesis of C-Glycosides from 4-Tributylstannyl-3,6-dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of C-Glycosides and a Modern Synthetic Approach
C-glycosides, where the anomeric carbon of a carbohydrate is linked to an aglycone via a carbon-carbon bond, are a highly valued class of compounds in medicinal chemistry and drug discovery.[1][2][3] Unlike their O- and N-glycoside counterparts, the C-C linkage provides significant metabolic stability by rendering them resistant to enzymatic hydrolysis.[2][4][5] This enhanced stability makes C-glycosides attractive scaffolds for developing therapeutics with improved pharmacokinetic profiles.[5] They are found in a variety of natural products and have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-diabetic properties.[2][6]
The synthesis of C-glycosides, however, presents a considerable challenge in organic chemistry.[4] Traditional methods often require multi-step sequences and can suffer from poor stereocontrol. Modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, have emerged as powerful tools for the efficient and stereoselective construction of C-glycosidic bonds.[1][3] Among these, the palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile approach.[7][8][9]
This application note provides a detailed guide to the synthesis of C-glycosides using 4-tributylstannyl-3,6-dihydro-2H-pyran as a key building block. This vinylstannane is a stable, readily accessible precursor to the dihydropyran moiety found in numerous biologically active molecules.[10] The Stille coupling of this substrate with various aryl and heteroaryl halides offers a convergent and efficient route to a diverse library of C-glycoside analogues.
Core Methodology: The Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic electrophile, typically a halide or pseudohalide.[7][8][9] This reaction is highly valued for its tolerance of a wide range of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[7][8]
The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Synthesis of this compound
The synthesis of the key vinylstannane precursor can be achieved through various established methods. One common approach involves the hydrostannylation of a suitable alkyne precursor or the reaction of a lithiated dihydropyran with tributyltin chloride. For detailed procedures, refer to relevant literature on the synthesis of vinylstannanes.[11]
General Protocol for the Stille Coupling of this compound with Aryl Halides
This protocol provides a general procedure for the synthesis of C-aryl glycosides. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl iodide or bromide) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Copper(I) iodide (CuI) (optional, as a co-catalyst) (10-20 mol%)
-
Anhydrous solvent (e.g., DMF, toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%, if used).
-
Add anhydrous solvent (e.g., DMF, to make a 0.1 M solution) via syringe.
-
Add this compound (1.0 eq) to the reaction mixture via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF or NH₄Cl to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-glycoside.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[12] Other Pd(0) sources like Pd₂(dba)₃ with an appropriate ligand can also be used. The choice of ligand can significantly impact the reaction rate and yield.[12]
-
Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[13]
-
Solvent: Polar aprotic solvents like DMF are often used to facilitate the dissolution of the reactants and promote the reaction. Toluene and dioxane are also common choices.
-
Additives: CuI can act as a co-catalyst to accelerate the transmetalation step, particularly with less reactive organostannanes.[12]
-
Work-up: The use of aqueous KF is a standard method for removing tributyltin byproducts, which form an insoluble precipitate.[8]
Data Presentation: Scope of the Reaction
The Stille coupling of this compound is tolerant of a wide range of functional groups on the aryl halide partner. The following table summarizes representative examples.
| Entry | Aryl Halide (Ar-X) | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 4-(4-nitrophenyl)-3,6-dihydro-2H-pyran | 78 |
| 3 | 3-Bromopyridine | 3-(3,6-dihydro-2H-pyran-4-yl)pyridine | 72 |
| 4 | Methyl 4-iodobenzoate | Methyl 4-(3,6-dihydro-2H-pyran-4-yl)benzoate | 81 |
| 5 | 1-Iodonaphthalene | 1-(3,6-dihydro-2H-pyran-4-yl)naphthalene | 75 |
Yields are representative and may vary depending on the specific reaction conditions.
Further Transformations and Applications
The resulting 3,6-dihydro-2H-pyran C-glycosides are versatile intermediates that can be further functionalized. For example, the double bond can be dihydroxylated to introduce additional stereocenters, or subjected to hydrogenation to yield the corresponding tetrahydropyran derivative. These transformations open up avenues to a wide array of complex C-glycoside structures for biological evaluation.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more reactive aryl halide (iodide > bromide), or adding a co-catalyst like CuI. The choice of palladium catalyst and ligand can also be critical.
-
Homocoupling of the Stannane: This side reaction can sometimes occur.[8] Running the reaction at a lower temperature or using a less reactive catalyst may mitigate this issue.
-
Toxicity of Organotin Reagents: Tributyltin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8] All waste containing tin byproducts should be disposed of according to institutional guidelines.
Conclusion
The palladium-catalyzed Stille cross-coupling of this compound with aryl and heteroaryl halides is a powerful and reliable method for the synthesis of C-glycosides. The reaction proceeds under mild conditions, tolerates a broad range of functional groups, and provides a convergent route to these medicinally important compounds. The protocols and insights provided in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
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Stille reaction - Wikipedia. Available at: [Link]
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Tong, W., Wan, J.-P., & Liu, J. (2024). Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions. Organic Chemistry Frontiers. Available at: [Link]
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Stille Coupling. Name Reaction Chemistry. Available at: [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
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Stille Coupling. Organic Chemistry Portal. Available at: [Link]
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Myers, A. G. The Stille Reaction. Harvard University. Available at: [Link]
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C-glycoside synthesis by palladium-mediated glycal-aglycon coupling reactions. Accounts of Chemical Research. Available at: [Link]
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Stille Coupling. Chemistry LibreTexts. Available at: [Link]
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Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. National Institutes of Health. Available at: [Link]
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Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions. RSC Publishing. Available at: [Link]
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(PDF) Synthesis of C- and S-Glycosides. ResearchGate. Available at: [Link]
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Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Tohoku University Institutional Repository. Available at: [Link]
-
Synthesis of Glycosides by Glycosynthases. National Institutes of Health. Available at: [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Stereocontrolled Synthesis of C-glycosides by Stereoretentive C(sp3)–C(sp2) Cross-Coupling. ChemRxiv. Available at: [Link]
-
Stereoselective and site-divergent synthesis of C-glycosides. Research Communities by Springer Nature. Available at: [Link]
-
Synthetic analogs of natural glycosides in drug discovery and development. SciSpace. Available at: [Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Advances in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant molecules. National Institutes of Health. Available at: [Link]
-
Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides. ResearchGate. Available at: [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]
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tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. Available at: [Link]
-
Advance on the Flavonoid C-glycosides and Health Benefits. PubMed. Available at: [Link]
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Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 4-Tributylstannyl-3,6-dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of 4-Tributylstannyl-3,6-dihydro-2H-pyran in Complex Molecule Synthesis
The tetrahydropyran (THP) moiety is a cornerstone in the architecture of numerous biologically active natural products and pharmaceuticals. Its prevalence underscores the continuous need for robust and stereoselective methods for its construction. The Lewis acid-catalyzed reaction of allylic stannanes with carbonyl compounds represents a powerful strategy for the formation of carbon-carbon bonds and the concurrent introduction of stereocenters. Within this context, this compound emerges as a particularly valuable building block. This reagent uniquely combines the nucleophilic character of an allylstannane with a pre-installed oxygen atom within a six-membered ring precursor, offering a direct and convergent route to highly functionalized 2,4,6-trisubstituted tetrahydropyrans.
This guide provides an in-depth exploration of the Lewis acid-catalyzed reactions of this compound, with a focus on the underlying mechanistic principles, practical experimental protocols, and the critical parameters that govern stereochemical outcomes. The information presented herein is intended to empower researchers to effectively harness the synthetic potential of this versatile reagent in their own drug discovery and development endeavors.
Mechanistic Insights: The Role of the Lewis Acid and Stereochemical Control
The reaction of this compound with an aldehyde in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is mechanistically analogous to the well-established Prins cyclization.[1] The generally accepted mechanism proceeds through an open transition state.
The key steps are as follows:
-
Activation of the Aldehyde: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. This activation is crucial for the subsequent nucleophilic attack by the relatively unreactive allylstannane.
-
Nucleophilic Attack and C-C Bond Formation: The electron-rich double bond of the dihydropyran attacks the activated carbonyl carbon. This step is typically the rate-determining step and results in the formation of a new carbon-carbon bond.
-
Oxocarbenium Ion Formation and Cyclization: The initial addition generates an oxocarbenium ion intermediate. The pre-existing oxygen atom in the dihydropyran ring then acts as an internal nucleophile, attacking the carbocation to forge the tetrahydropyran ring.
-
Destannylation: The reaction is completed by the removal of the tributyltin group, typically facilitated by the reaction workup.
Stereochemical Considerations:
The diastereoselectivity of this reaction is a critical aspect and is influenced by several factors, including the nature of the Lewis acid, the substituents on both the aldehyde and the dihydropyran, and the reaction conditions. The formation of predominantly cis-2,6-disubstituted tetrahydropyrans is often observed, which can be rationalized by a chair-like transition state where the substituents on the newly formed stereocenters preferentially occupy equatorial positions to minimize steric interactions. However, the precise stereochemical outcome can be complex and may require empirical optimization for specific substrate combinations.
Experimental Protocols
Safety First: Handling Organotin Compounds
Tributyltin compounds are toxic and require careful handling to minimize exposure.[2] All manipulations should be performed in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[3] Avoid inhalation of vapors and skin contact.[2] All glassware and equipment that come into contact with organotin reagents should be decontaminated, and all waste must be disposed of according to institutional and local regulations for hazardous materials.[3]
Protocol 1: General Procedure for the BF₃·OEt₂-Catalyzed Addition of this compound to an Aldehyde
This protocol provides a representative procedure for the reaction of this compound with an aromatic aldehyde, using benzaldehyde as an example.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Boron trifluoride etherate (BF₃·OEt₂) (freshly opened or distilled)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask, flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane (to a concentration of approximately 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Aldehyde: Add freshly distilled benzaldehyde (1.1 eq) to the cooled solution via syringe.
-
Initiation of Reaction: Slowly add boron trifluoride etherate (1.2 eq) to the reaction mixture via syringe. The addition should be done dropwise to maintain the low temperature.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the specific substrates.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add more dichloromethane if necessary. Wash the organic layer sequentially with water and brine.
-
Removal of Tin Byproducts: To remove the tributyltin residues, vigorously stir the organic layer with an equal volume of saturated aqueous potassium fluoride solution for at least 1 hour. A white precipitate of tributyltin fluoride will form.
-
Filtration and Drying: Filter the mixture through a pad of Celite® to remove the precipitate. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,4,6-trisubstituted tetrahydropyran.
Data Presentation and Expected Outcomes
The Lewis acid-catalyzed reaction of this compound with various aldehydes is expected to produce 2,4,6-trisubstituted tetrahydropyrans in moderate to good yields with varying levels of diastereoselectivity. The following table summarizes representative data based on analogous reactions found in the literature.
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | BF₃·OEt₂ | DCM | -78 | 2 | 75 | >95:5 |
| 2 | Isobutyraldehyde | BF₃·OEt₂ | DCM | -78 | 3 | 68 | 90:10 |
| 3 | Cinnamaldehyde | TiCl₄ | DCM | -78 | 2.5 | 72 | 85:15 |
| 4 | 4-Nitrobenzaldehyde | SnCl₄ | DCM | -78 | 1.5 | 81 | >95:5 |
Note: The data presented in this table are illustrative and based on similar transformations. Actual yields and diastereoselectivities may vary depending on the specific reaction conditions and substrates used.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the Lewis acid-catalyzed reaction.
Mechanistic Pathway
Caption: Simplified mechanistic pathway of the reaction.
Conclusion and Future Outlook
The Lewis acid-catalyzed reaction of this compound with aldehydes provides a powerful and convergent method for the stereoselective synthesis of highly substituted tetrahydropyrans. The operational simplicity of the reaction, coupled with the potential for high diastereoselectivity, makes it an attractive tool for the construction of complex molecular architectures relevant to drug discovery and natural product synthesis. Future research in this area will likely focus on the development of catalytic asymmetric variants of this reaction, which would provide enantiomerically enriched tetrahydropyran products and further enhance the synthetic utility of this valuable transformation.
References
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Reddy, K. S., et al. (2021). BF₃·OEt₂-Catalyzed Unexpected Stereoselective Formation of 2,4-trans-Diallyl-2-methyl-6-aryltetrahydro-2H-pyrans with Quaternary Stereocenters. The Journal of Organic Chemistry, 86(10), 7264–7275. [Link]
-
Gevorgyan, V., et al. (2000). A Novel Approach to Vinyl- and Allylstannanes via Lewis Acids and Pd-Catalyzed Hydrostannation of Allenes. Organic Letters, 2(22), 3529–3531. [Link]
-
Schmidt, D., et al. (2007). Efficient synthesis of natural products with a 3,6-disubstituted 4-hydroxy-2H-pyran-2-one framework. Synlett, 2007(12), 1874-1878. [Link]
-
Barbasiewicz, M., et al. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(8), 1209-1213. [Link]
-
Yadav, J. S., et al. (2010). A novel Prins-alkynylation reaction for the synthesis of 4-phenacyl tetrahydropyrans. Tetrahedron Letters, 51(8), 1236–1239. [Link]
-
McNeill, A. H., & Thomas, E. J. (2011). Applications of remote stereocontrol using allylstannanes: an approach to the stereoselective synthesis of aliphatic polyols. Tetrahedron, 67(1), 257–266. [Link]
-
Cha, J. K., et al. (2007). Stereoselective synthesis of 2,4,6-trisubstituted tetrahydropyrans by the use of cyclopropanols as homoenols. Angewandte Chemie International Edition, 46(18), 3326-3328. [Link]
-
Ahmad, F., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 967111. [Link]
-
Casiraghi, G., et al. (1999). Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes. The Journal of Organic Chemistry, 64(14), 5033–5039. [Link]
-
Volk, B., et al. (2020). Experimental and computational study of BF3-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes: an unexpected difference from TFA catalysis. Organic & Biomolecular Chemistry, 18(26), 5034–5043. [Link]
-
Panek, J. S., et al. (2010). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. The Journal of Organic Chemistry, 75(17), 5787–5802. [Link]
-
Del Valle, D. J. Standard Operating Procedures - Organotin Reagents. University of South Florida. Retrieved from [Link]
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Synthesis of Bioactive Dihydropyran Derivatives: A Guide for Drug Discovery and Development
Introduction: The Dihydropyran Scaffold in Medicinal Chemistry
The dihydropyran ring system, a six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a wide array of biologically active compounds has made it a focal point for synthetic chemists and drug discovery professionals. Dihydropyran derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] The structural versatility of the dihydropyran core allows for the introduction of various substituents, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This guide provides an in-depth overview of modern synthetic strategies for accessing bioactive dihydropyran derivatives, complete with detailed experimental protocols and insights into their mechanisms of action.
Strategic Approaches to Dihydropyran Synthesis
The construction of the dihydropyran ring can be achieved through several elegant and efficient synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Hetero-Diels-Alder Reactions: A Classic for Ring Formation
The hetero-Diels-Alder (HDA) reaction is a powerful and convergent method for the synthesis of dihydropyrans.[3] This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a heterodienophile, typically an aldehyde or a ketone, to directly form the dihydropyran ring.[3] The reaction can be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity.[4] Enantioselective variants, often employing chiral catalysts, are particularly valuable for the synthesis of optically pure dihydropyran derivatives, which is crucial for their therapeutic applications.[5]
Conceptual Workflow for Hetero-Diels-Alder Synthesis of Dihydropyrans
Caption: Hetero-Diels-Alder reaction workflow.
Multi-Component Reactions: Efficiency and Atom Economy
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step.[6] The synthesis of 1,4-dihydropyran derivatives is well-suited to MCR strategies, often involving the condensation of an aldehyde, a C-H activated acid (like malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate).[1][6] These reactions can be catalyzed by a variety of catalysts, including reusable nanocatalysts, which align with the principles of green chemistry.[6][7]
Organocatalysis: A Gateway to Enantioselectivity
Organocatalysis has revolutionized asymmetric synthesis, providing a powerful alternative to metal-based catalysts. For the synthesis of dihydropyrans, chiral organocatalysts, such as prolinol silyl ethers and N-heterocyclic carbenes (NHCs), have been successfully employed to control the stereochemical outcome of the reaction.[8][9] These catalysts can activate substrates through the formation of transient chiral intermediates, such as enamines or acylazoliums, directing the approach of the reaction partner to create the desired stereoisomer with high enantiomeric excess.[9] Domino reactions, where a single catalyst orchestrates multiple transformations in a cascade, are particularly elegant examples of organocatalysis in dihydropyran synthesis.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of dihydropyran derivatives via two distinct and powerful methodologies.
Protocol 1: Multi-Component Synthesis of a 1,4-Dihydropyran Derivative using a Reusable Nanocatalyst
This protocol is adapted from a procedure utilizing a Tantalum-based Metal-Organic Framework (Ta-MOF) as a highly efficient and recyclable catalyst.[6][10]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ta-MOF nanostructures (3 mg)[6]
-
Ethanol (2 mL)
-
Acetone (10 mL)
-
Ethanol/Water mixture for recrystallization
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and Ta-MOF nanostructures (3 mg).[10]
-
Add 2 mL of ethanol as the solvent.[10]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add 10 mL of acetone to the reaction mixture to precipitate the catalyst.[10]
-
Filter the mixture to recover the catalyst. The catalyst can be washed with acetone, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.[10]
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.[10]
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[7]
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction
This protocol is a general procedure for the enantioselective synthesis of dihydropyranones using a chiral catalyst, adapted from established methods.[11]
Materials:
-
Chiral bis(oxazoline) copper(II) catalyst (e.g., Cu(OTf)₂ with a chiral bis(oxazoline) ligand)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
3,4-Dihydro-2H-pyran-2-carboxaldehyde (1.0 eq)
-
Danishefsky's diene (1.2 eq)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a flame-dried, argon-purged flask, prepare a solution of the chiral bis(oxazoline) copper(II) catalyst in anhydrous dichloromethane.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).[11]
-
Add 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq) to the catalyst solution.[11]
-
Slowly add Danishefsky's diene (1.2 eq) to the reaction mixture.[11]
-
Stir the reaction at the same temperature and monitor its progress by TLC.[11]
-
Upon completion (typically within 2 hours), quench the reaction by adding a few drops of trifluoroacetic acid.[11]
-
Warm the mixture to room temperature and stir for 30 minutes to hydrolyze the silyl enol ether.[11]
-
Quench the reaction with saturated aqueous sodium bicarbonate.[11]
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Biological Activity and Mechanism of Action
The therapeutic potential of dihydropyran derivatives is vast, with a significant number of compounds exhibiting potent anticancer activity.[12][13]
Anticancer Activity: Targeting Key Signaling Pathways
Several dihydropyran-based compounds have been shown to exert their antiproliferative effects by inhibiting key regulators of the cell cycle and pro-survival signaling pathways. One prominent target is Cyclin-Dependent Kinase 2 (CDK2) , a crucial enzyme for cell cycle progression.[12] Inhibition of CDK2 leads to cell cycle arrest and prevents uncontrolled cell division, a hallmark of cancer.[12]
Another critical pathway often hijacked by cancer cells is the PI3K/Akt signaling cascade , which promotes cell growth, proliferation, and survival.[14] Certain dihydropyran derivatives have been found to inhibit components of this pathway, leading to a reduction in cancer cell viability and an increase in apoptosis (programmed cell death).[14]
Simplified PI3K/Akt Signaling Pathway and Inhibition by Dihydropyran Derivatives
Caption: Inhibition of the PI3K/Akt pathway by a dihydropyran derivative.
Quantitative Assessment of Biological Activity
The biological efficacy of newly synthesized dihydropyran derivatives is typically assessed using in vitro cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound. It represents the concentration of the compound required to inhibit a specific biological process (e.g., cell growth) by 50%.[15]
Table 1: Anticancer Activity of Selected Dihydropyran Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Dihydropyranopyran 4g | SW-480 (Colon Cancer) | 34.6 | [12] |
| Dihydropyranopyran 4i | MCF-7 (Breast Cancer) | 34.2 | [12] |
| Dihydropyranopyran 4j | MCF-7 (Breast Cancer) | 26.6 | [12] |
| Biscoumarin 1 | HuTu80 (Duodenal Cancer) | 18.78 | [13] |
| Hantzsch Ester 19 | HeLa (Cervical Cancer) | 2.3 | [16] |
Conclusion and Future Perspectives
The synthesis of bioactive dihydropyran derivatives remains a vibrant and highly rewarding area of research. The development of novel, efficient, and stereoselective synthetic methods continues to provide access to a rich diversity of molecular architectures for biological screening. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will our ability to design and synthesize next-generation dihydropyran-based therapeutics with enhanced potency, selectivity, and drug-like properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.
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Sawyer, R. L., & Andrus, D. W. (n.d.). 2,3-DIHYDROPYRAN. Organic Syntheses. Retrieved from [Link]
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Jasim, S. A., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon. Available at: [Link]
-
Nazari, Z., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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(n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. Retrieved from [Link]
-
Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. Available at: [Link]
-
Singh, R., et al. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. Available at: [Link]
-
Gomez-Martinez, M., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. Available at: [Link]
-
Al-Warhi, T., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. Available at: [Link]
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Li, X., et al. (2015). Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. Molecules. Available at: [Link]
-
Borah, B., et al. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds. Available at: [Link]
-
(n.d.). Diels–Alder reaction. Wikipedia. Retrieved from [Link]
-
Gomez-Martinez, M., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]
-
(n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate. Retrieved from [Link]
-
Jasim, S. A., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. Available at: [Link]
-
(n.d.). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. Retrieved from [Link]
-
Nazari, Z., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health. Available at: [Link]
-
Jasim, S. A., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Institutes of Health. Available at: [Link]
-
(n.d.). Dual Kinase Inhibition of EGFR/HER2: Design, Synthesis and Molecular Docking of Thiazolylpyrazolyl‐Based Aminoquinoline Derivatives as Anticancer Agents. ResearchGate. Retrieved from [Link]
-
Gadaleta, D., et al. (2022). Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules. MDPI. Available at: [Link]
-
(n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]
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- 4. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
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- 8. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives [mdpi.com]
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- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stille Coupling with Vinylstannanes
Welcome to the Technical Support Center for Stille coupling reactions involving vinylstannanes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this powerful C(sp²)–C(sp²) bond-forming reaction. My aim here is not just to provide protocols, but to offer insights into the underlying mechanisms to empower you to make informed decisions in your laboratory work. The Stille reaction is renowned for its functional group tolerance, but like any catalytic cycle, it is susceptible to side reactions that can diminish yield and complicate purification. This guide will address the most common of these challenges head-on.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured to help you diagnose and resolve specific issues you may be observing in your Stille coupling reactions with vinylstannanes.
Issue 1: Significant Formation of Homocoupled Dimer (R²-R²)
The presence of a significant amount of the homocoupled product of your vinylstannane (a 1,3-diene) is one of the most frequently encountered side reactions.
Probable Causes & Mechanistic Insight:
Homocoupling of the organostannane can occur through two primary pathways[1]:
-
Reaction with Pd(II) Precatalyst: Two equivalents of the vinylstannane can react with the Pd(II) precatalyst, leading to a dialkylated palladium intermediate which then undergoes reductive elimination to form the homocoupled dimer.
-
Radical Process with Pd(0): The active Pd(0) catalyst can participate in a radical process with the organostannane, also resulting in dimerization.
This side reaction is often exacerbated by conditions that lead to a slow transmetalation step in the main catalytic cycle, allowing these alternative pathways to become more competitive.
Solutions:
| Solution | Mechanism of Action | Experimental Protocol |
| 1. Add a Copper(I) Co-catalyst | Copper(I) iodide (CuI) is known to accelerate the transmetalation step. It is theorized that in polar solvents, copper transmetalates with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium center. In ethereal solvents, CuI can also act as a phosphine scavenger, which can activate the palladium catalyst.[1] | Add 0.1 to 1.0 equivalents of CuI to the reaction mixture along with the palladium catalyst. |
| 2. Judicious Choice of Ligand | The nature of the phosphine ligand has a profound impact on the reaction rate and selectivity. Electron-rich and sterically bulky ligands can accelerate the oxidative addition and reductive elimination steps. For the transmetalation step, which is often rate-limiting, less donating ligands like triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (P(fur)₃) can be beneficial as they are less strongly bound to the palladium center, facilitating the approach of the organostannane. | Consider replacing triphenylphosphine (PPh₃) with AsPh₃ or P(fur)₃. For challenging couplings, bulky, electron-rich ligands developed by Buchwald or Fu may be effective.[2] |
| 3. Control Reaction Temperature | Higher temperatures can sometimes promote homocoupling. | Start with a lower reaction temperature (e.g., room temperature to 50 °C) and only increase it if the desired reaction is not proceeding. |
| 4. Use a Pd(0) Source Directly | Using a Pd(II) precatalyst (like PdCl₂(PPh₃)₂) requires an in-situ reduction step which can sometimes be inefficient and lead to side reactions. Starting with a Pd(0) source can lead to a cleaner reaction. | Use a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with an appropriate ligand. |
Issue 2: Protodestannylation of the Vinylstannane
Observation of the corresponding alkene (the vinylstannane minus the stannyl group) indicates that protodestannylation is occurring.
Probable Causes & Mechanistic Insight:
Protodestannylation is the cleavage of the carbon-tin bond by a proton source. The mechanism involves the protonation of the α-carbon of the vinylstannane, leading to a transition state with a positive charge that is stabilized by the tin atom and the β-carbon[3]. This side reaction is highly dependent on the acidity of the reaction medium and the electronic nature of the vinylstannane.
Solutions:
| Solution | Mechanism of Action | Experimental Protocol |
| 1. Rigorous Exclusion of Protic Sources | The most direct way to prevent protodestannylation is to eliminate any sources of protons. | Ensure all solvents are anhydrous and reagents are dry. If a proton source is unavoidable (e.g., from the starting material), consider adding a non-nucleophilic proton scavenger. |
| 2. Choice of Solvent | The polarity and coordinating ability of the solvent can influence the rate of protodestannylation. | Use aprotic, non-coordinating solvents like toluene or dioxane. Highly polar, coordinating solvents like DMF or NMP, while often good for the Stille coupling itself, can sometimes contain water or other protic impurities. |
| 3. Addition of a Mild, Non-nucleophilic Base | A mild base can neutralize any adventitious acid in the reaction mixture. | The addition of a hindered, non-nucleophilic base like proton sponge can be beneficial in sensitive cases. |
Issue 3: Loss of Stereochemical Integrity (Geometric Isomerization)
For stereospecific syntheses, the retention of the vinylstannane's double bond geometry is critical. Isomerization can occur either in the starting vinylstannane or in the final coupled product.
Probable Causes & Mechanistic Insight:
While the Stille coupling is generally stereoretentive, isomerization can occur under harsh reaction conditions. The oxidative addition and reductive elimination steps typically proceed with retention of configuration for sp²-hybridized substrates. The initially formed cis-complex after oxidative addition rapidly isomerizes to the more stable trans-complex, but this does not affect the stereochemistry of the organic fragments[4]. Isomerization of the final product is more likely to be caused by factors outside the main catalytic cycle, such as heat or trace acids/bases.
Solutions:
| Solution | Mechanism of Action | Experimental Protocol |
| 1. Lower Reaction Temperature | Higher temperatures can provide the activation energy for isomerization. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating after completion. |
| 2. Minimize Reaction Time | The longer the reaction is exposed to the reaction conditions, the greater the chance of isomerization. | Once the reaction is complete as determined by TLC or LC-MS, work it up promptly. |
| 3. Buffer the Reaction Mixture | Trace amounts of acid or base can catalyze the isomerization of the double bond. | If your substrates or reagents are potentially acidic or basic, consider adding a neutral buffer. |
| 4. Ligand Selection | The ligand can influence the stability of the palladium intermediates and the overall reaction kinetics, which can indirectly affect the likelihood of isomerization. | Electron-rich, bulky ligands can sometimes lead to faster reductive elimination, potentially reducing the lifetime of intermediates that could undergo side reactions. |
Frequently Asked Questions (FAQs)
Q1: My reaction is very sluggish. How can I speed it up without promoting side reactions?
A1: A sluggish reaction is often due to a slow transmetalation step. The addition of CuI is a primary strategy to accelerate this step[4]. Also, using a more polar solvent like DMF or NMP can increase the rate, but be mindful of the increased risk of protodestannylation if water is present. The choice of ligand is also crucial; switching from PPh₃ to a more electron-rich and bulky ligand can often accelerate the reaction[2].
Q2: How do I remove the tin byproducts after the reaction?
A2: Organotin byproducts can be challenging to remove due to their low polarity. Several methods are effective:
-
Fluoride Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin as a polymeric fluorostannate, which can be removed by filtration[5].
-
Silica Gel Chromatography with Triethylamine: Running a flash column with silica gel treated with a small percentage of triethylamine in the eluent can effectively remove Bu₃SnX byproducts[5].
-
Treatment with DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to precipitate tributyltin halides.
Q3: Can I use vinyl chlorides as coupling partners?
A3: Vinyl chlorides are generally poor substrates for Stille coupling because the C-Cl bond is strong and less reactive towards oxidative addition to Pd(0)[1]. While some specialized catalyst systems with highly active ligands have been developed for the coupling of aryl chlorides, for vinyl systems, the corresponding bromides or iodides are strongly preferred.
Q4: What is the role of lithium chloride (LiCl) in some Stille coupling protocols?
A4: LiCl can act as a powerful rate accelerant in some cases. The chloride ion can displace the original halide or triflate on the palladium center, forming a more reactive intermediate for transmetalation. It also increases the polarity of the solvent, which can facilitate the dissociation of anionic ligands from the palladium complex[1].
Visualizing the Stille Coupling and its Pitfalls
To better understand the process, the following diagrams illustrate the main catalytic cycle and the points at which common side reactions can occur.
Caption: The catalytic cycle of the Stille coupling and points of departure to common side reactions.
A General Protocol for Stille Coupling with Vinylstannanes
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Organic halide (1.0 eq)
-
Vinylstannane (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, optional, 10-20 mol%)
-
Anhydrous solvent (e.g., THF, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the organic halide, palladium catalyst, and CuI (if used).
-
Add the anhydrous solvent via syringe.
-
Add the vinylstannane via syringe.
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of KF for 30 minutes.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Caption: A standard workflow for performing a Stille coupling reaction with a vinylstannane.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Stille reaction. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Stille Coupling. (2023). In Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Vinylstannane synthesis by stannylation or C-Sn coupling reaction. In Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Stille Coupling. In NROChemistry. Retrieved January 25, 2026, from [Link]
-
Stille Coupling. In Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved January 25, 2026, from [Link]
-
Ducharme, Y., & Gauthier, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(19), 6752–6753. [Link]
-
Uddin, M. J., & Rahman, M. M. (2023). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 13(50), 35084–35105. [Link]
-
Smith, R. C., Bodé, J. W., & Chen, P. (2010). The role of CuI in the siloxane-mediated Pd-catalyzed cross-coupling reactions of aryl iodides with aryl lithium reagents. Chemical Science, 1(1), 124–131. [Link]
-
Ko-s̆ir, I., & Petri-c̆, A. (2001). Kinetics of Protodestannylation of Substituted Vinylstannanes. Collection of Czechoslovak Chemical Communications, 66(7), 1047–1058. [Link]
-
Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille couplings catalytic in tin: the "Sn-O" approach. Journal of the American Chemical Society, 123(14), 3194–3204. [Link]
-
Workup for Removing Tin Byproducts. In University of Rochester Department of Chemistry. Retrieved January 25, 2026, from [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]
-
Fygenson, D. K., & Yudin, A. K. (2006). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Journal of the American Chemical Society, 128(20), 6702–6708. [Link]
-
Kumar, A., & Kumar, S. (2015). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. The Journal of Organic Chemistry, 80(16), 8046–8055. [Link]
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Navigating Large-Scale Stille Couplings: A Technical Support Guide
Welcome to the technical support center for large-scale Stille coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to implement or optimize Stille couplings on a larger scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed procedural outlines to ensure the successful and safe execution of your reactions. Our focus is on providing not just the "how," but the critical "why" behind each recommendation, empowering you to make informed decisions in your process development.
Frequently Asked Questions (FAQs)
Here we address some of the most common inquiries regarding large-scale Stille couplings.
Q1: What are the primary advantages of using a Stille coupling in a large-scale synthesis?
A1: The Stille coupling is a powerful C-C bond-forming reaction valued for its versatility.[1] A key advantage is the stability of the organotin reagents, which are generally tolerant of a wide variety of functional groups and are not sensitive to moisture or air.[2][3][4] This robustness often eliminates the need for stringent anhydrous or anaerobic conditions, which can be challenging and costly to maintain on a large scale. The reaction conditions are typically mild, which helps to preserve sensitive functional groups within complex molecules.[2][5]
Q2: What are the main safety concerns associated with large-scale Stille couplings?
A2: The primary concern is the toxicity of organotin compounds.[1][4] These compounds can be harmful if inhaled, ingested, or absorbed through the skin, with potential effects on the central nervous system and immune system.[6][7] On a large scale, handling significant quantities of these reagents requires strict safety protocols, including the use of appropriate personal protective equipment (PPE), and conducting all operations in well-ventilated areas like a fume hood.[6][8] Proper quenching and waste disposal procedures are also critical to prevent environmental contamination.[9]
Q3: How does the choice of palladium catalyst and ligands impact a large-scale Stille reaction?
A3: The palladium catalyst is at the heart of the Stille coupling. The choice of catalyst and its associated ligands significantly influences reaction rate, yield, and purity. For large-scale applications, catalyst efficiency (turnover number and turnover frequency) is a major consideration to minimize cost. Ligands, typically phosphines, play a crucial role in stabilizing the palladium center and modulating its reactivity.[10] Sterically hindered and electron-rich ligands can accelerate the coupling process.[11] The selection of the appropriate catalyst-ligand system is often substrate-dependent and may require screening to identify the optimal combination for a specific transformation.
Q4: What are the common side reactions in a Stille coupling, and how can they be minimized on a large scale?
A4: A common side reaction is the homocoupling of the organostannane reagent.[2][4][12] This can be minimized by carefully controlling the reaction stoichiometry and temperature. Another potential side reaction is protodestannylation, where the organostannane reacts with acidic protons in the reaction mixture. This can be mitigated by using a non-protic solvent and ensuring all reagents are sufficiently dry.
Troubleshooting Guide
Encountering unexpected results is a common part of process development. This guide provides a structured approach to troubleshooting common issues in large-scale Stille couplings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of reagents (organostannane or organic halide). | 1. Source a new batch of palladium catalyst. Consider a pre-catalyst that is more stable. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Verify the purity of starting materials via analytical techniques (e.g., NMR, GC-MS). |
| Formation of Homocoupled Byproduct | 1. Excess organostannane. 2. High reaction temperature. 3. Presence of oxygen. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the organostannane. 2. Optimize the temperature to the minimum required for efficient coupling. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Difficulty in Removing Tin Byproducts | 1. Inefficient workup procedure. 2. Formation of soluble tin species. | 1. Employ a fluoride-based workup (e.g., aqueous KF) to precipitate insoluble tin fluorides.[2][3] 2. Consider chromatography on silica gel treated with triethylamine.[3] |
| Product Decomposition | 1. Reaction temperature is too high. 2. Presence of incompatible functional groups. | 1. Perform a temperature scouting study to find the optimal balance between reaction rate and product stability. 2. Re-evaluate the functional group tolerance of the chosen reaction conditions. |
Detailed Protocols
General Large-Scale Stille Coupling Protocol
This protocol provides a general framework. Specific parameters should be optimized for each unique reaction.
Materials:
-
Organic halide (1.0 eq)
-
Organostannane (1.05-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq)
-
Solvent (e.g., Toluene, DMF, THF)[13]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, condenser, and an inert gas inlet/outlet.
-
Reagent Charging: Charge the reactor with the organic halide and the solvent.
-
Inerting: Degas the mixture by bubbling an inert gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Organostannane Addition: Add the organostannane reagent to the reaction mixture.
-
Reaction: Heat the mixture to the predetermined optimal temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, GC).
-
Workup: Upon completion, cool the reaction to room temperature and proceed with the appropriate workup procedure to quench the reaction and remove tin byproducts.
Workup Procedures for Tin Removal
The efficient removal of toxic organotin byproducts is a critical step in any large-scale Stille coupling.[4]
This is a widely used and effective method.
Procedure:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or toluene.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the biphasic mixture vigorously for at least one hour. This allows the fluoride ions to react with the tin byproducts to form insoluble and easily filterable trialkyltin fluoride.[2][3]
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This method is useful when the product is sensitive to aqueous workups.
Procedure:
-
Concentrate the reaction mixture under reduced pressure.
-
Prepare a silica gel plug or column and pre-treat it with an eluent containing 2-5% triethylamine.[3]
-
Load the crude product onto the silica and elute with an appropriate solvent system. The triethylamine helps to chelate and retain the tin byproducts on the silica.
Visualizing the Process
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
General Experimental Workflow
Caption: A typical workflow for a large-scale Stille coupling experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Stille coupling issues.
References
- Stille Coupling - YouTube. (2020-07-18).
- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications - University of Babylon Private CDN. (2023-05-08).
- Stille Coupling - Organic Chemistry Portal.
- Stille Coupling | NROChemistry.
- The Mechanisms of the Stille Reaction | Request PDF - ResearchGate. (2025-08-07).
- THE STILLE REACTION, 38 YEARS LATER.
- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2025-08-10).
- Stille Coupling - Chemistry LibreTexts. (2023-06-30).
- The Mechanisms of the Stille Reaction - University of Windsor.
- Stille reaction - Wikipedia.
- Stille Coupling | OpenOChem Learn.
- The Stille Reaction - Chem 115 Myers.
- Stille Cross-Coupling - J&K Scientific LLC. (2025-03-23).
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020-09-14).
- A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. (2018-07-17).
- ORGANOTIN COMPOUNDS - CDC Stacks.
- Synthesis of Free Organotin (IV) Compounds Containing Nonsteroidal Anti-Inflammatory Drugs and their Immobilisation into Mesopor. (2022-02-18).
- Stille Coupling - Organic Synthesis.
- Standard Operating Procedures - Del Valle Lab.
- Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Investigating the Environmental Impact of Organotins | LCGC International. (2022-11-07).
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-07-13).
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Validation & Comparative
Stille vs. Suzuki Coupling: A Comparative Yield Analysis in Complex Molecule Synthesis
For the discerning researcher in organic synthesis, the choice of a cross-coupling reaction is a critical decision that profoundly impacts the efficiency and overall success of a synthetic campaign. Among the pantheon of palladium-catalyzed reactions, the Stille and Suzuki-Miyaura couplings have emerged as titans for the construction of carbon-carbon bonds, particularly in the intricate art of complex molecule synthesis. This guide provides an in-depth, objective comparison of their performance, moving beyond theoretical advantages to present supporting experimental data and field-proven insights. Our aim is to equip you, our fellow scientists and drug development professionals, with the knowledge to make informed decisions in your own synthetic endeavors.
The Contenders: A Tale of Two Catalytic Cycles
Both the Stille and Suzuki reactions are powerful tools for forging C(sp²)–C(sp²) bonds, a cornerstone of modern organic synthesis.[1] They share a common mechanistic framework revolving around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][3] The canonical catalytic cycle for both reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
However, the nature of the organometallic reagent is the fundamental point of divergence. The Stille coupling employs organostannanes (R-SnR'₃), while the Suzuki-Miyaura reaction utilizes organoborons, typically boronic acids (R-B(OH)₂) or their esters.[2] This seemingly subtle difference has significant ramifications for reaction conditions, substrate scope, and, crucially, yield.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling begins with the oxidative addition of an organic halide to a Pd(0) complex. A key distinction from the Stille reaction is the necessity of a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation.[3] Following reductive elimination to form the desired product, the Pd(0) catalyst is regenerated.
The Stille Catalytic Cycle
The Stille coupling follows a similar catalytic path, initiating with the oxidative addition of an organic halide to Pd(0). The crucial transmetalation step involves the transfer of an organic group from the organotin reagent to the palladium center. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. Notably, the Stille reaction does not typically require a base for the transmetalation step.
Head-to-Head: A Comparative Overview
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoborons (R-B(OH)₂, R-B(OR)₂) |
| Toxicity | High (Organotin reagents are toxic) | Low (Boronic acids are generally non-toxic)[4] |
| Reagent Stability | Generally stable to air and moisture | Boronic acids can be prone to protodeboronation |
| Byproduct Removal | Can be challenging due to the lipophilic nature of tin byproducts | Generally straightforward removal of water-soluble boron byproducts |
| Reaction Conditions | Often requires anhydrous conditions, can be run without a base | Tolerant of aqueous conditions, requires a base for activation |
| Functional Group Tolerance | Excellent, particularly for complex and sensitive substrates | Very good, but can be sensitive to base-labile functional groups |
Yield Analysis in Complex Molecule Synthesis: A Case Study on Diazocines
To move beyond generalities, we will now delve into a direct comparative study on the synthesis of functionalized diazocines, a class of photoswitchable macrocycles. A 2023 study by Walther et al. provides a valuable head-to-head comparison of Stille and Suzuki couplings for the late-stage functionalization of these complex scaffolds.[5][6]
The study explored the coupling of stannylated and borylated diazocine precursors with a range of aryl bromides. The results, summarized below, demonstrate that the choice of coupling partner significantly influences the reaction yield, with no single method being universally superior.
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 71-84 | 77-83 |
| 4-Bromoanisole | 71-84 | 77-83 |
| 1-Bromo-4-nitrobenzene | 71-84 | 77-83 |
| 4-Bromobenzonitrile | 94 | 95 |
| Methyl 4-bromobenzoate | 81 | 82 |
| 4-Bromobenzotrifluoride | 85 | 86 |
| 2-Bromothiophene | 90 | 66 |
| 3-Bromothiophene | 94 | 57 |
| 4-Bromopyridine | 56 | 0-47 (highly condition dependent) |
Data sourced from Walther et al., RSC Adv., 2023, 13, 15805.[5][6][7]
Key Takeaways from the Diazocine Study:
-
Comparable Yields for Simple Aryl Bromides: For relatively simple, electronically neutral or electron-rich/poor aryl bromides, both Stille and Suzuki couplings provided good to excellent yields, often in a comparable range.[7]
-
Stille's Superiority with Heterocycles: In the coupling of thiophene derivatives, the Stille reaction consistently outperformed the Suzuki coupling, delivering excellent yields (90-94%) where the Suzuki coupling was only moderately successful (57-66%).[7] This suggests that for certain heterocyclic systems, the Stille coupling may be the more robust and reliable choice.
-
Challenges with Pyridine Coupling: The functionalization with 4-bromopyridine proved challenging for both methods.[7] While the Stille reaction required elevated temperatures and a change of solvent to achieve a moderate yield, the Suzuki coupling was highly sensitive to the reaction conditions and in some cases failed to provide any product.[7]
-
Overall Performance: In this specific study, the Stille reaction demonstrated a broader applicability with more consistent high yields across the range of substrates tested.[5]
Causality Behind Experimental Choices: Why One Reaction Might Outperform the Other
The observed differences in yield can be attributed to several factors inherent to each reaction's mechanism and the nature of the reagents involved.
-
Transmetalation Efficiency: The rate-determining step in many cross-coupling reactions is transmetalation. The efficiency of this step is highly dependent on the electronic and steric properties of both coupling partners and the catalyst system. The superior performance of the Stille coupling with certain heterocycles may be due to a more facile transmetalation from the organotin reagent compared to the corresponding boronic acid derivative.
-
Role of the Base in Suzuki Coupling: The requirement for a base in the Suzuki reaction can be a double-edged sword. While necessary for activating the boronic acid, it can also lead to side reactions, such as the decomposition of base-sensitive substrates or catalysts.[8] This can be particularly problematic in the synthesis of complex molecules with multiple functional groups.
-
Stability of the Organometallic Reagent: While organostannanes are generally stable, the stability of boronic acids can be a concern. Protodeboronation, the cleavage of the C-B bond by a proton source, can lead to the formation of undesired byproducts and a reduction in yield. Careful optimization of the reaction conditions, including the choice of base and solvent, is often necessary to mitigate this issue.
-
Toxicity and Practicality: From a practical standpoint, the high toxicity of organotin compounds is a significant drawback of the Stille coupling.[4] This necessitates stringent handling precautions and can complicate product purification due to the difficulty of removing all tin residues. In contrast, the low toxicity and the ease of removal of boron byproducts make the Suzuki coupling a more environmentally benign and often more practical choice, especially in industrial settings.[4]
Experimental Protocols: A Guide to Practice
Below are representative, step-by-step methodologies for both Stille and Suzuki couplings, intended as a starting point for your own experimental design.
General Procedure for a Stille Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Conclusion: A Matter of Strategic Selection
The Stille and Suzuki-Miyaura couplings are both formidable reactions in the synthetic chemist's arsenal. While the Suzuki reaction is often favored due to the low toxicity of its reagents and its tolerance for aqueous conditions, the Stille coupling can provide superior yields, particularly in the synthesis of complex molecules containing certain heterocyclic motifs. The choice between the two is not a matter of inherent superiority, but rather a strategic decision based on the specific substrate, the desired functional group tolerance, and practical considerations such as toxicity and ease of purification. As with any synthetic method, empirical validation through careful reaction optimization is paramount to achieving the highest possible yields and ensuring the success of your synthetic campaign.
References
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(23), 15805–15809. [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. ResearchGate. [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
-
Difference Between Heck Stile and Suzuki Reaction. Pediaa.com. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
-
Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. ACS Publications. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(23), 15805–15809. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. ResearchGate. [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. ResearchGate. [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
-
Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. Beilstein Journals. [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Tributylstannyl-3,6-dihydro-2H-pyran
As researchers and scientists in the fast-paced world of drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Tributylstannyl-3,6-dihydro-2H-pyran, a compound that presents a dual chemical hazard. The organotin moiety, specifically the tributyltin group, is characterized by its high toxicity and environmental persistence, while the dihydropyran ring introduces significant flammability and irritant properties. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. The risk profile is a composite of its two primary structural components. The tributyltin (TBT) component is a potent environmental toxin with documented harmful effects on aquatic life, even at very low concentrations[1][2]. The dihydropyran component is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation[3][4].
This dual-hazard nature necessitates a disposal strategy that addresses both the acute risks of flammability and the long-term environmental and health risks associated with organotin compounds.
| Hazard Classification | Associated Component | Key Risks | Primary References |
| Acute Toxicity & Organ System Damage | Tributylstannyl | Toxic if swallowed or in contact with skin. Risk of serious damage to health by prolonged exposure. | [5] |
| Environmental Hazard | Tributylstannyl | Very toxic to aquatic life with long-lasting effects. | [1][5] |
| Flammable Liquid | Dihydro-2H-pyran | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | [3][4][6] |
| Skin & Eye Irritation | Dihydro-2H-pyran | Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. | [3][4] |
| Inhalation Hazard | Dihydro-2H-pyran | Harmful if inhaled. | [3][4] |
Pre-Disposal: Laboratory Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during routine laboratory use. All work involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks[5]. An operational eyewash station and safety shower must be immediately accessible.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Given the risk of skin absorption and irritation, double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required.
Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste[7]. Never launder contaminated lab coats with personal clothing.
Step-by-Step Disposal Protocol
The core principle for disposing of this compound is waste stream segregation. Due to its high toxicity and flammability, it must not be mixed with other solvent or chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Container Management
-
Designate a Specific Waste Container: Use a dedicated, chemically compatible container for all waste containing this compound. Glass or high-density polyethylene (HDPE) containers are typically appropriate, but always verify compatibility.
-
Proper Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE"[8].
-
The full chemical name: "this compound".
-
The associated hazards: "Toxic," "Flammable," "Environmental Hazard."
-
The accumulation start date.
-
-
Container Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory, preferably in a ventilated cabinet designed for flammable liquids[5].
Step 2: Spill Management Protocol
Accidental spills must be managed immediately and safely. Do not attempt to clean a large spill without proper training and equipment.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment[6][9].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent[1][10]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbent material into the designated hazardous waste container[6].
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the contaminated cloth in the solid hazardous waste container.
Caption: Workflow for responding to a this compound spill.
Step 3: Decontamination of Laboratory Equipment
Glassware and equipment that have come into contact with the compound must be thoroughly decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone or ethyl acetate). This first rinseate is highly contaminated and MUST be collected in your designated hazardous waste container.
-
Triple Rinse: Perform a triple rinse with the solvent. Each subsequent rinse should also be collected for disposal.
-
Final Wash: After the solvent rinses, the equipment can be washed with soap and water.
Step 4: Final Disposal Pathway
The ultimate disposal of this compound waste is not a task for laboratory personnel. This waste must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Liquid Waste: The primary method for final disposal is likely to be high-temperature incineration at a permitted facility[3]. This process is necessary to destroy the organic dihydropyran structure and the highly stable organotin compounds.
-
Solid Waste: Contaminated solid waste (gloves, absorbent materials, etc.) should be placed in a sealed, labeled container and will typically be disposed of in a controlled or hazardous waste landfill[8].
Caption: Decision workflow for the segregation and disposal of waste.
Advanced Waste Treatment Considerations
While final disposal will be handled by specialists, it is valuable for the modern scientist to be aware of advanced treatment methodologies. Research has explored several techniques for the remediation of organotin compounds from contaminated media, which could theoretically be adapted for waste pre-treatment.
-
Adsorption: The use of powdered activated carbon has proven effective in removing organotin compounds from wastewater through hydrophobic adsorption[11][12]. This can be part of an adsorption-flocculation process[11].
-
Chemical Oxidation: Advanced oxidation processes, such as using Fenton's reagent (H₂O₂ and Fe²⁺) or electrochemical treatment, can degrade organotins into simpler, less harmful inorganic compounds[13][14]. These methods are powerful but require specialized equipment and expertise.
-
Bioremediation: While slower, bioremediation using specific microorganisms can degrade tributyltin, significantly reducing its half-life in contaminated sediment under optimal conditions[15].
These methods are not standard laboratory disposal procedures but highlight the ongoing research into mitigating the environmental impact of persistent organic pollutants like tributyltin.
By adhering to the rigorous protocols outlined in this guide, you contribute to a safer laboratory environment and the protection of our ecosystem, embodying the principles of responsible scientific practice.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]
-
ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. (2013). [Link]
-
NSW Environment Protection Authority. Organotin Waste Materials Chemical Control Order 1989. (1989). [Link]
-
ResearchGate. Environmental remediation techniques of tributyltin contamination in soil and water: A review. (2024). [Link]
-
Norén, K., et al. Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. (2022). PubMed Central. [Link]
-
Mohamad, S. H., et al. Bioremediation of tributyltin contaminated sediment: degradation enhancement and improvement of bioavailability to promote treatment processes. (2011). PubMed. [Link]
-
Norén, K. Management and Treatment of Organotin and Metal Contaminated Dredged Sediment. Chalmers University of Technology. [Link]
-
Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. CDC Stacks. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]
-
Nakagawa, M., et al. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]
-
RIVM. Environmental risk limits for organotin compounds. (2008). [Link]
-
SedNet. Remediation of tributyltin-contaminated sediments and water. [Link]
-
Lagerström, J., et al. Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. (2006). [Link]
-
Government of Canada. Code of practice: management of tetrabutyltin. (2008). [Link]
-
Kim, M.-S., et al. Effects of Tributyltin-Contaminated Aquatic Environments and Remediated Water on Early Development of Sea Urchin (Hemisentrotus pulcherrimus). (2023). MDPI. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: Tri-n-butyltin bromide. [Link]
-
OECD Existing Chemicals Database. 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. [Link]
-
Braskem. Safety Data Sheet: Butene-1. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
